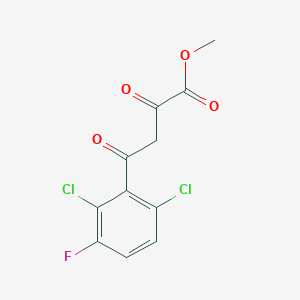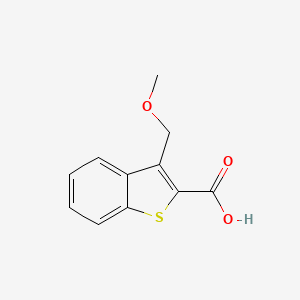
Methyl 5-bromo-2-cyano-4-fluorophenylacetate
Vue d'ensemble
Description
Methyl 5-bromo-2-cyano-4-fluorophenylacetate (MBCFPA) is a cyano-substituted fluoroarylacetate compound that has been gaining attention in recent years due to its potential applications in scientific research. This molecule is a versatile intermediate that has been used in a variety of synthetic pathways and is also known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This article will discuss the synthesis of MBCFPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and provide a list of potential future directions.
Mécanisme D'action
Methyl 5-bromo-2-cyano-4-fluorophenylacetate is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in inflammation and pain. This compound is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction. Additionally, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. When used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), it has been shown to reduce inflammation and pain. Additionally, when used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), it has been shown to reduce the production of leukotrienes, which are inflammatory mediators. Furthermore, this compound has been shown to have anti-cancer and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-bromo-2-cyano-4-fluorophenylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a versatile intermediate that can be used in a variety of synthetic pathways. Additionally, it is a potent inhibitor of the enzymes COX-2 and 5-LOX, which makes it useful for studying the effects of these enzymes on inflammation and pain. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it is not widely available. Additionally, it is a hazardous compound, and it must be handled with caution.
Orientations Futures
Methyl 5-bromo-2-cyano-4-fluorophenylacetate has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. It could be used as an inhibitor of other enzymes involved in inflammation and pain, such as cyclooxygenase-1 (COX-1). Additionally, it could be used as an inhibitor of enzymes involved in other biological processes, such as cell proliferation and apoptosis. Furthermore, it could be used as an intermediate in the synthesis of other compounds, such as heterocyclic compounds, fluoroaryl compounds, and other compounds. Finally, it could be used to study the effects of inflammation and pain on other biological processes, such as cell differentiation and metabolism.
Applications De Recherche Scientifique
Methyl 5-bromo-2-cyano-4-fluorophenylacetate has a wide range of potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including heterocyclic compounds, fluoroaryl compounds, and other compounds. Additionally, it has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Propriétés
IUPAC Name |
methyl 2-(5-bromo-2-cyano-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-2-8(11)9(12)3-7(6)5-13/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJZQFMVVZMARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



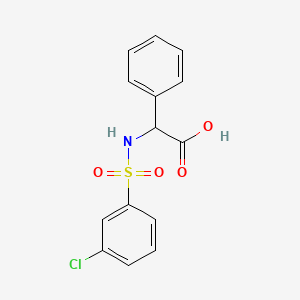
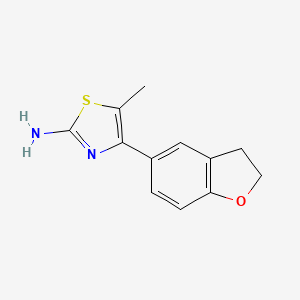
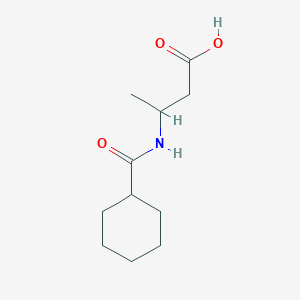
![2-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1416905.png)
![N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide](/img/structure/B1416909.png)

![2-Oxa-7-thiaspiro[4.4]nonane-1,3-dione](/img/structure/B1416911.png)

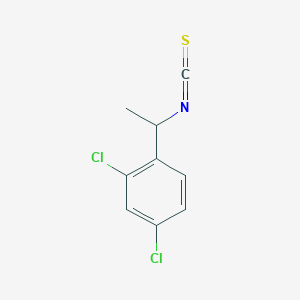
![2-Methyl-1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1416915.png)
